molecular formula C24H24N4O6S B2855775 ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate CAS No. 688055-66-5

ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate

Cat. No. B2855775
CAS RN: 688055-66-5
M. Wt: 496.54
InChI Key: SQDOKPGHKYQJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a piperazine ring, a quinazolinone ring, and a dioxolane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the construction of the quinazolinone ring, and the introduction of the dioxolane ring. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperazine ring would likely adopt a chair conformation, while the quinazolinone and dioxolane rings could have various conformations depending on the specific substituents and conditions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The piperazine ring could undergo reactions at the nitrogen atoms, while the carbonyl groups in the quinazolinone and dioxolane rings could be involved in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several polar functional groups could make this compound relatively soluble in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling and storing this compound to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to determine its potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-(Bromomethyl)benzoic acid", "Ethyl 4-aminopiperazine-1-carboxylate", "8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Acetic acid", "Chloroform", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-(benzoylmethyl)piperazine-1-carboxylic acid", "a. Dissolve Ethyl 4-aminopiperazine-1-carboxylate in methanol and add 4-(bromomethyl)benzoic acid.", "b. Add sodium hydroxide and heat the mixture at 80°C for 6 hours.", "c. Cool the mixture and acidify with hydrochloric acid.", "d. Extract the product with chloroform and dry over sodium sulfate.", "e. Evaporate the solvent to obtain 4-(benzoylmethyl)piperazine-1-carboxylic acid.", "Step 2: Synthesis of 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde", "a. Dissolve 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in methanol.", "b. Add sodium borohydride and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with acetic acid and evaporate the solvent.", "d. Dissolve the residue in chloroform and dry over sodium sulfate.", "e. Evaporate the solvent to obtain 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde.", "Step 3: Synthesis of ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate", "a. Dissolve 4-(benzoylmethyl)piperazine-1-carboxylic acid and 8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazoline-7-carbaldehyde in chloroform.", "b. Add sodium bicarbonate and stir the mixture at room temperature for 2 hours.", "c. Filter the mixture and evaporate the solvent.", "d. Dissolve the residue in diethyl ether and wash with water.", "e. Dry the organic layer over sodium sulfate and evaporate the solvent.", "f. Purify the product by column chromatography to obtain ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate." ] }

CAS RN

688055-66-5

Product Name

ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate

Molecular Formula

C24H24N4O6S

Molecular Weight

496.54

IUPAC Name

ethyl 4-[4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H24N4O6S/c1-2-32-24(31)27-9-7-26(8-10-27)21(29)16-5-3-15(4-6-16)13-28-22(30)17-11-19-20(34-14-33-19)12-18(17)25-23(28)35/h3-6,11-12H,2,7-10,13-14H2,1H3,(H,25,35)

InChI Key

SQDOKPGHKYQJDD-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.